APPT
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Overview
Description
APPT is an organic compound belonging to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a thiophene ring. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of APPT typically involves the reaction of 2-bromo-5-phenylthiophene with p-aminophenylboronic acid under Suzuki coupling conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: APPT undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used in the presence of a catalyst.
Major Products:
Oxidation: Nitro derivatives of the compound.
Reduction: Amines and other reduced forms.
Substitution: Halogenated derivatives of the compound.
Scientific Research Applications
APPT has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of APPT involves its interaction with various molecular targets and pathways. The amino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The thiophene ring can engage in π-π stacking interactions, which are important in the formation of organic electronic materials. The compound’s unique structure allows it to modulate the activity of enzymes and receptors, making it a valuable tool in biochemical studies.
Comparison with Similar Compounds
2-(p-Aminophenyl)benzimidazole: Similar in structure but contains a benzimidazole ring instead of a thiophene ring.
2-(p-Aminophenyl)benzoxazole: Contains a benzoxazole ring, offering different electronic properties.
2-(p-Aminophenyl)benzisoxazole: Another similar compound with a benzisoxazole ring.
Uniqueness: APPT is unique due to the presence of both an amino group and a thiophene ring, which confer distinct electronic and chemical properties. This combination makes it particularly useful in the development of organic electronic materials and as a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C16H13NS |
---|---|
Molecular Weight |
251.3 g/mol |
IUPAC Name |
4-(5-phenylthiophen-2-yl)aniline |
InChI |
InChI=1S/C16H13NS/c17-14-8-6-13(7-9-14)16-11-10-15(18-16)12-4-2-1-3-5-12/h1-11H,17H2 |
InChI Key |
DWHCYDWXLJOFFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(S2)C3=CC=C(C=C3)N |
Synonyms |
4-azido-7-phenylpyrazolo-(1,5a)-1,3,5-triazine APPT |
Origin of Product |
United States |
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